N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15724617 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Involvement in Histamine H4 Receptor Ligands Research
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide has been studied as part of a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R). This research aimed to optimize potency, leading to the discovery of compound 4, which showed potential as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Role in Synthesis of Heterocycles for Insecticidal Assessment
This compound has been utilized as a versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and thiazole. These synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting its potential in the development of insecticides (Fadda et al., 2017).
Contribution to Antimicrobial Activity Research
Further research into this compound includes its role in the synthesis of new heterocycles that incorporate antipyrine moieties. These compounds have been tested and evaluated as antimicrobial agents, showing the compound's relevance in developing new antimicrobial solutions (Bondock et al., 2008).
Application in Antiproliferative Activity Studies
Additionally, this compound has been involved in the synthesis of new functionalized pyridine-linked thiazole derivatives. These derivatives have been studied for their antiproliferative activities against various cancer cell lines, indicating its significance in cancer research and potential therapeutic applications (Alqahtani & Bayazeed, 2020).
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-10-17-14(23-20-10)11-6-5-7-21(11)8-13(22)19-15-18-12(9-24-15)16(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVFHNKLYMNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2CC(=O)NC3=NC(=CS3)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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